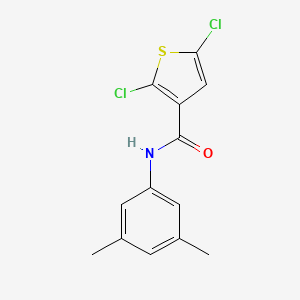

2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

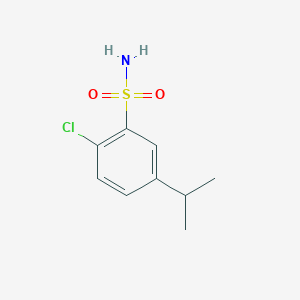

“2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide” is a chemical compound. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, is a topic of interest for medicinal chemists . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiophene nucleus. The empirical formula is C4H2Cl2S, and the molecular weight is 153.03 .科学的研究の応用

Synthesis and Radiosensitization

Research led by Threadgill et al. (1991) developed a series of nitrothiophene-5-carboxamides, exploring their potential as radiosensitizers and bioreductively activated cytotoxins. Although not directly mentioning "2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide," this study highlights the broader context of thiophene derivatives' utility in enhancing radiotherapy outcomes through chemical modification (Threadgill et al., 1991).

Crystal Structure Analysis

Prabhuswamy and colleagues (2016) synthesized and analyzed the crystal structure of a closely related thiophene derivative. Their work emphasizes the importance of structural determination in understanding the physicochemical properties of thiophene compounds, which can inform the design of derivatives with desired biological activities (Prabhuswamy et al., 2016).

Polymerization Reactions

Cho et al. (1999) studied the polymerization kinetics of a thiophene dichloride derivative, revealing insights into the mechanism of polymer formation. This research is crucial for the development of thiophene-based polymers with specific properties, potentially including those derived from "this compound" (Cho et al., 1999).

Anticancer Activity

Atta and Abdel-Latif (2021) synthesized new thiophene derivatives and evaluated their anticancer activity. Their work suggests the potential of thiophene-2-carboxamide derivatives as effective anticancer agents, underscoring the relevance of chemical modification in enhancing therapeutic efficacy (Atta & Abdel‐Latif, 2021).

Functionalization and Sensing Activities

Wang et al. (2016) explored the functionalization of metal-organic frameworks with thiophene derivatives, demonstrating their sensing and magnetic properties. This research showcases the versatility of thiophene compounds in material science and their potential applications in sensors and electronic devices (Wang et al., 2016).

将来の方向性

The future directions for “2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide” could involve further exploration of its potential applications in medicinal chemistry, given the wide range of therapeutic properties exhibited by thiophene derivatives . Additionally, the development of more efficient synthesis methods for thiophene derivatives could be a valuable area of future research .

特性

IUPAC Name |

2,5-dichloro-N-(3,5-dimethylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NOS/c1-7-3-8(2)5-9(4-7)16-13(17)10-6-11(14)18-12(10)15/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRDCTBWBMXGNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(benzoylamino)phenoxy]methyl}-N-(3-methoxypropyl)isoxazole-3-carboxamide](/img/structure/B2435059.png)

![3-[[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2435069.png)

![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2435077.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B2435080.png)